tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate
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Overview
Description
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoxaline core, substituted with bromophenyl and phosphonatomethyl groups, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the bromophenyl and phosphonatomethyl groups under controlled conditions. The final step involves the formation of the tetrasodium salt and hydration to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for commercial applications, and stringent quality control measures are implemented to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core or the bromophenyl groups.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, each with unique properties and potential applications. These products can be further functionalized to enhance their utility in different fields.
Scientific Research Applications
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphonatomethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium;5-[[[(1R)-1-(4-chlorophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione
- Tetrasodium;5-[[[(1R)-1-(4-fluorophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione
Uniqueness
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate stands out due to its unique combination of bromophenyl and phosphonatomethyl groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C34H32Br2N6Na4O11P2 |
---|---|
Molecular Weight |
1014.4 g/mol |
IUPAC Name |
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate |
InChI |
InChI=1S/2C17H17BrN3O5P.4Na.H2O/c2*1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2*2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;;4*+1;/p-4/t2*9-,17?;;;;;/m10...../s1 |
InChI Key |
AJYMYLQKBICSOD-ULMLUZALSA-J |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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